1-(4-Amino-2-methylquinolin-3-yl)ethanone
Overview
Description
1-(4-Amino-2-methylquinolin-3-yl)ethanone is an organic compound with the molecular formula C12H12N2O. This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-Amino-2-methylquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including nitration, reduction, and acetylation, to introduce the amino and ethanone groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(4-Amino-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Amino-2-methylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death.
Comparison with Similar Compounds
1-(4-Amino-2-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
Similar Compounds: Compounds such as 4-aminoquinoline, 2-methylquinoline, and 3-ethanonequinoline share structural similarities.
Properties
IUPAC Name |
1-(4-amino-2-methylquinolin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFFNPPTDOYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350051 | |
Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71993-15-2 | |
Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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